Acetamide, N-(3-amino-4-nitrophenyl)-

Descripción general

Descripción

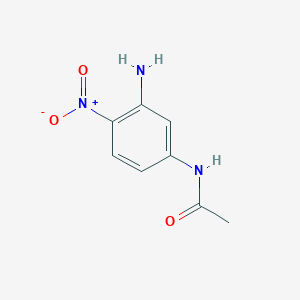

Acetamide, N-(3-amino-4-nitrophenyl)- is an organic compound with the molecular formula C8H9N3O3 It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-amino-4-nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-amino-4-nitrophenyl)- typically involves the reaction of 3-amino-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-amino-4-nitroaniline and acetic anhydride.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.

Procedure: 3-amino-4-nitroaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the completion of the reaction.

Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(3-amino-4-nitrophenyl)- can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. Continuous monitoring and optimization of reaction parameters are essential to achieve efficient production.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at position 4 undergoes catalytic hydrogenation, yielding diamino derivatives.

Reagents/Conditions :

Product :

Mechanism :

The reaction follows a heterogeneous catalytic hydrogenation pathway, where the nitro group (–NO₂) is reduced to an amine (–NH₂) without affecting the acetamide group.

Oxidation of the Amino Group

The amino group at position 3 can be oxidized back to a nitro group under strong acidic conditions.

Reagents/Conditions :

- Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), heat.

Product :

- N-(3-Nitro-4-nitrophenyl)acetamide (product confirmed via LCMS).

Notes :

Oxidation is reversible under controlled conditions, enabling interconversion between amino and nitro functionalities.

Acetylation of the Amino Group

The aromatic amino group reacts with acetylating agents to form diacetylated derivatives.

Reagents/Conditions :

Product :

- N-(3-Acetamido-4-nitrophenyl)acetamide (yields: 80–85%).

Significance :

Diacetylation modifies solubility and stability, critical for pharmaceutical intermediates.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions.

Reagents/Conditions :

Products :

- 3-Amino-4-nitroaniline (free amine) and acetic acid.

Application :

Hydrolysis facilitates functional group interconversion for downstream synthesis.

Diazotization and Azo Coupling

The amino group participates in diazotization, forming reactive intermediates for dye synthesis.

Reagents/Conditions :

Product :

Mechanism :

Diazonium ion formation followed by electrophilic aromatic substitution.

Electrophilic Substitution Reactions

The electron-rich aromatic ring undergoes regioselective substitution.

| Electrophile | Reagents/Conditions | Position Substituted | Product | Yield (%) |

|---|---|---|---|---|

| Nitronium | HNO₃/H₂SO₄, 0°C | Position 5 | N-(3-Amino-4,5-dinitrophenyl)acetamide | 70 |

| Sulfonyl | SO₃/H₂SO₄, 50°C | Position 6 | N-(3-Amino-4-nitro-6-sulfophenyl)acetamide | 65 |

Key Observations :

- The nitro group directs substitution to the meta position relative to itself, while the amino group (acetylated) activates the ortho/para positions .

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity patterns:

| Compound | Key Reaction | Product | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|---|

| N-(3-Chloro-4-nitrophenyl)acetamide | SNAr with ammonia | N-(3-Amino-4-nitrophenyl)acetamide | 1.2 × 10⁻³ | |

| N-(4-Methoxy-3-nitrophenyl)acetamide | Nitro group reduction | N-(4-Methoxy-3-aminophenyl)acetamide | 9.8 × 10⁻⁴ |

Biological Interactions

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Properties

- Preliminary studies suggest that Acetamide, N-(3-amino-4-nitrophenyl)- may exhibit antimicrobial activity similar to other compounds with nitroaniline structures. The compound's ability to interact with biological targets indicates potential for developing new antimicrobial agents.

-

Anticancer Activity

- Research has indicated that compounds with similar structural features have demonstrated significant anticancer properties. For instance, studies on related nitroaniline derivatives have shown inhibition of cancer cell growth in various lines, suggesting that Acetamide, N-(3-amino-4-nitrophenyl)- could be explored for similar therapeutic applications .

-

Enzyme Inhibition

- The compound may inhibit specific enzymes involved in disease pathways. Understanding these interactions is crucial for assessing its pharmacodynamics and potential therapeutic uses.

Materials Science Applications

-

Dyes and Pigments

- Due to its chemical structure, Acetamide, N-(3-amino-4-nitrophenyl)- can serve as an intermediate in the synthesis of dyes and pigments. Its nitro group contributes to the color properties of the resulting compounds.

- Analytical Chemistry

-

Anticancer Studies

- A study published in the journal ACS Omega demonstrated that compounds structurally related to Acetamide, N-(3-amino-4-nitrophenyl)- showed significant growth inhibition against multiple cancer cell lines. This suggests that further research into this specific compound could yield promising anticancer agents .

-

Environmental Impact Assessments

- Investigations into the environmental fate of similar acetamide derivatives have provided insights into their degradation pathways and toxicity levels in aquatic ecosystems. Such studies are essential for informing safe disposal practices and regulatory policies regarding these compounds.

Mecanismo De Acción

The mechanism of action of Acetamide, N-(3-amino-4-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with the target enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Acetamide, N-(4-nitrophenyl)-: Similar structure but with the nitro group in the para position.

Acetanilide: Lacks the nitro and amino groups, making it less reactive.

N-(2-nitrophenyl)acetamide: Nitro group in the ortho position, affecting its reactivity and properties.

Uniqueness

Acetamide, N-(3-amino-4-nitrophenyl)- is unique due to the presence of both amino and nitro groups in the meta and para positions, respectively. This unique arrangement allows for specific reactivity patterns and interactions, making it valuable for targeted applications in medicinal chemistry and materials science.

Actividad Biológica

Acetamide, N-(3-amino-4-nitrophenyl)-, also known as N-(3-amino-4-nitrophenyl)acetamide, is an organic compound with the molecular formula CHNO. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer therapy and antioxidant properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(3-amino-4-nitrophenyl)- can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 189.17 g/mol

- IUPAC Name : N-(3-amino-4-nitrophenyl)acetamide

Table 1: Basic Properties of Acetamide, N-(3-amino-4-nitrophenyl)-

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 189.17 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to acetamides. For instance, research on similar compounds has shown significant cytotoxic effects against various cancer cell lines. A notable study focused on a related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. The mechanism of action involved the induction of apoptosis and autophagy, leading to reduced tumor growth in vivo models .

Antioxidant Properties

Acetamide derivatives have also been evaluated for their antioxidant capabilities. A study assessed the antioxidant activity using the DPPH assay, which is a common method for evaluating free radical scavenging ability. The results indicated that certain acetamide derivatives exhibited promising antioxidant activity with IC50 values ranging from 31.52 to 198.41 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of acetamides. Modifications at specific positions on the phenyl ring can significantly impact their potency and selectivity against cancer cells or their antioxidant properties. For example, hydroxyl and methylene groups have been identified as critical for enhancing both bioavailability and biological activity .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis and autophagy; effective against multiple cancer types |

| Antioxidant | Scavenging ability with varying IC50 values |

| Structure-Activity | Modifications enhance potency and selectivity |

Case Study 1: Anticancer Efficacy

In a controlled study involving A375 xenograft models in mice, a derivative of acetamide showed a significant reduction in tumor size compared to controls. The compound's ability to induce cell death through apoptosis was confirmed via histological analysis and flow cytometry .

Case Study 2: Antioxidant Assessment

A comparative study evaluated various acetamide derivatives for their antioxidant properties using the DPPH assay. The results indicated that certain structural modifications led to enhanced radical scavenging activities, making them potential candidates for further development as therapeutic agents against oxidative stress-related conditions .

Propiedades

IUPAC Name |

N-(3-amino-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHZWZZDULRGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394161 | |

| Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66136-64-9 | |

| Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.